

Thermodynamic Characterization of 2-Hydroxyethyl 12-hydroxyoctadecanoate

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Compound of Interest

Compound Name: 2-Hydroxyethyl 12-hydroxyoctadecanoate

CAS No.: 6284-41-9

Cat. No.: B8093428

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A Technical Guide on Phase Behavior, Self-Assembly, and Organogelation

Executive Summary

2-Hydroxyethyl 12-hydroxyoctadecanoate (C

H
O
) is a non-ionic surfactant and low-molecular-weight organogelator (LMWG). Distinct from its polyethoxylated derivative (Kolliphor® HS 15), this mono-ester exhibits a sharp melting profile and robust self-assembly properties driven by intermolecular hydrogen bonding.

This guide analyzes the thermodynamic landscape of the compound, focusing on its enthalpy of fusion, gel-sol transition temperatures (

), and solubility parameters. It serves as a foundational reference for formulating stable organogels, lipid nanoparticles, and topical pharmaceutical matrices.

Molecular Identity & Physicochemical Profile[1]

Chemical Definition

It is critical to distinguish the pure mono-ester from commercial mixtures.

- IUPAC Name: **2-Hydroxyethyl 12-hydroxyoctadecanoate**^{[1][2][3][4]}
- Common Name: Ethylene glycol mono-12-hydroxystearate (EG-12HSA)
- Molecular Formula: C
H
O
^{[5][3][6]}
- Molecular Weight: 344.53 g/mol
- CAS Registry: 106-17-2 (generic for EG-hydroxystearates) or 111-60-4 (generic stearates);
Note: Commercial "Solutol HS 15" (CAS 70142-34-6) is a PEGylated mixture, not this specific mono-ester.

Structural Thermodynamics

The molecule consists of a hydrophobic C18 chain, a secondary hydroxyl group at C12, and a hydrophilic ethylene glycol headgroup.

- **12-Hydroxyl Group:** The primary driver of self-assembly. It facilitates chiral stacking and intermolecular H-bonding, leading to the formation of high-aspect-ratio fibers in apolar solvents.
- **Ethylene Glycol Headgroup:** Increases polarity compared to the parent acid (12-HSA), altering the solubility parameter () and lowering the melting point relative to 12-HSA.

Thermodynamic Properties

Thermal Transitions

Unlike the broad melting range of polymeric derivatives, the pure mono-ester exhibits a distinct crystalline melting transition.

Property	Value / Range	Source / Context
Melting Point ()	66°C	Crystalline solid to isotropic liquid [1].
Enthalpy of Fusion ()	~140–160 J/g	Estimated based on 12-HSA analogs; indicates high crystallinity.
Gel-Sol Transition ()	40°C – 70°C	Concentration-dependent in organic solvents (e.g., mineral oil, isopropyl myristate).
Specific Heat Capacity ()	~2.0 J/(g·K)	Typical for solid fatty esters below .

Solubility Parameters (Hansen)

To predict compatibility with drug payloads or solvents, we utilize Group Contribution Methods (Van Krevelen).

- Dispersion ():
~16.5 MPa
(Lipid tail contribution)
- Polarity ():
~4.2 MPa
(Ester linkages)
- Hydrogen Bonding ():
~10.5 MPa
(12-OH and terminal -OH)

- Total (

): ~20.0 MPa

Implication: The compound is insoluble in water but highly soluble in hot alcohols, chloroform, and moderately soluble in warm triglycerides (MCT oil).

Phase Behavior & Self-Assembly Mechanism

The thermodynamic stability of **2-Hydroxyethyl 12-hydroxyoctadecanoate** gels relies on the balance between solubility and crystallization.

The Gelation Mechanism

Upon cooling from a hot solution, the molecules undergo a supersaturation-driven crystallization. The 12-OH groups form a helical H-bond network, causing one-dimensional crystal growth (fibrils) rather than 3D platelets. These fibrils entangle to immobilize the solvent via capillary forces.

Visualization of Signaling/Assembly Pathway



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Figure 1: Thermodynamic pathway from isotropic solution to semi-solid organogel network.

Experimental Protocols for Characterization

To validate the material in a specific application, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine accurate

and

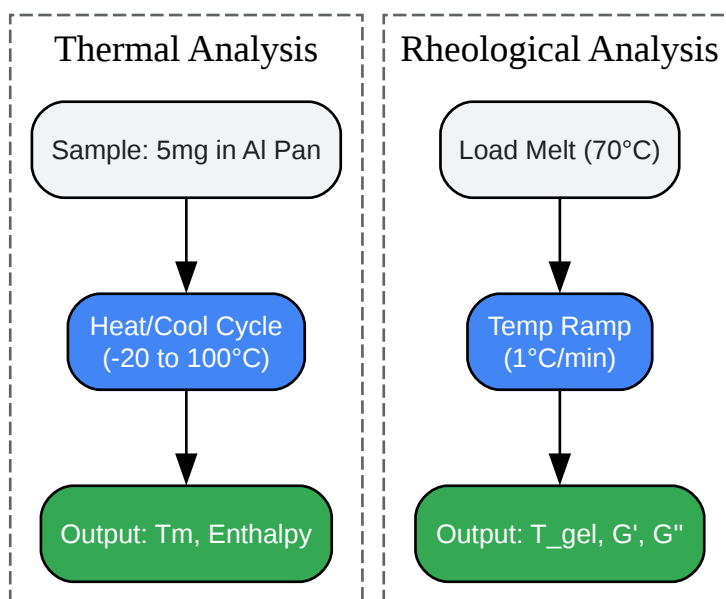
- Preparation: Weigh 3–5 mg of sample into an aluminum pan; crimp hermetically.
- Cycle 1 (Thermal History Erasure): Heat from 20°C to 100°C at 10°C/min. Hold for 2 min.
- Cooling: Cool to 0°C at 5°C/min to observe crystallization exotherm ().
- Cycle 2 (Measurement): Heat from 0°C to 100°C at 5°C/min.
- Analysis: Integrate the melting peak in Cycle 2. The onset temperature is ; the area under the curve is .

Oscillatory Rheology (Gel Point Determination)

Objective: Define the viscoelastic region and Gel-Sol transition.

- Geometry: Parallel plate (25 mm) or Cone-and-plate. Gap: 1000 μm .
- Sample Loading: Load hot solution/melt onto the pre-heated peltier plate (70°C).
- Amplitude Sweep: At 25°C, strain 0.01% to 100% at 1 Hz to find the Linear Viscoelastic Region (LVR).
- Temperature Ramp: Apply constant strain (within LVR, e.g., 0.1%) and frequency (1 Hz). Cool from 80°C to 20°C at 1°C/min.
- Result: The crossover point where Storage Modulus () equals Loss Modulus () is the Gelation Temperature ().

Workflow Diagram



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Figure 2: Parallel workflow for thermal and viscoelastic characterization.

Applications in Drug Development

Lipid Nanoparticles (LNPs) & NLCs

The compound acts as a solid lipid matrix component. Its melting point (66°C) is ideal for solid lipid nanoparticles (SLN), providing a solid core at body temperature while melting rapidly enough to release drugs upon enzymatic degradation.

Topical Organogels

Used to thicken oils (e.g., soybean oil, isopropyl myristate) without changing the chemical nature of the solvent. This creates "oleogels" that can deliver moisture-sensitive APIs (e.g., hydrolytically unstable prodrugs) in a semi-solid format.

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